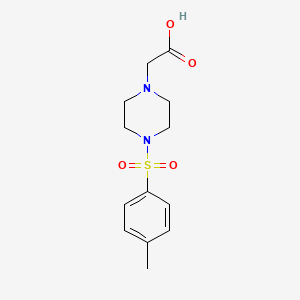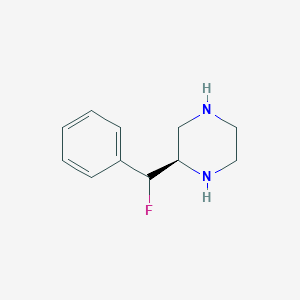
(2R)-2-(Fluoro(phenyl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(Fluoro(phenyl)methyl)piperazine: is a compound that belongs to the piperazine family, which is known for its diverse biological activities. Piperazine derivatives are commonly found in various pharmaceutical agents, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . The presence of the fluoro group and the phenyl ring in this compound potentially enhances its biological activity and binding affinity to various molecular targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Fluoro(phenyl)methyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and fluoro(phenyl)methyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., sodium hydride or potassium carbonate) and an appropriate solvent (e.g., dimethylformamide or tetrahydrofuran) under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve better control over reaction conditions and scalability .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Chemistry:
Ligand Design: Used in the design of ligands for metal complexes due to its ability to coordinate with metal ions.
Catalysis: Employed in catalytic processes, including metal-organic frameworks (MOFs).
Biology and Medicine:
Antihistamine: Exhibits antihistamine properties, making it useful in allergy treatments.
Anticancer: Shows potential anticancer activity by inhibiting specific molecular targets.
Antimicrobial: Demonstrates antimicrobial properties against various pathogens.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical agents.
作用機序
The mechanism of action of (2R)-2-(Fluoro(phenyl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro group and phenyl ring enhance its binding affinity, leading to modulation of biological pathways. For example, it may inhibit histamine receptors, leading to antihistamine effects .
類似化合物との比較
- (2R)-2-(Chloro(phenyl)methyl)piperazine
- (2R)-2-(Bromo(phenyl)methyl)piperazine
- (2R)-2-(Iodo(phenyl)methyl)piperazine
Comparison:
- Binding Affinity: The fluoro group in (2R)-2-(Fluoro(phenyl)methyl)piperazine may provide higher binding affinity compared to chloro, bromo, or iodo analogs due to its smaller size and higher electronegativity.
- Biological Activity: The presence of the fluoro group can enhance the compound’s biological activity, making it more potent in various applications .
特性
分子式 |
C11H15FN2 |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
(2R)-2-[fluoro(phenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10-11,13-14H,6-8H2/t10-,11?/m1/s1 |
InChIキー |
MZIYCVZMTTZAFJ-NFJWQWPMSA-N |
異性体SMILES |
C1CN[C@H](CN1)C(C2=CC=CC=C2)F |
正規SMILES |
C1CNC(CN1)C(C2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


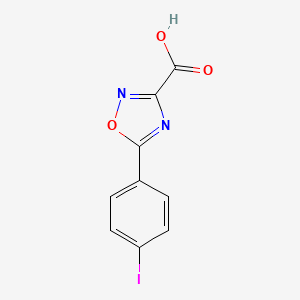
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)
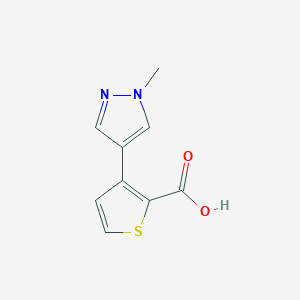

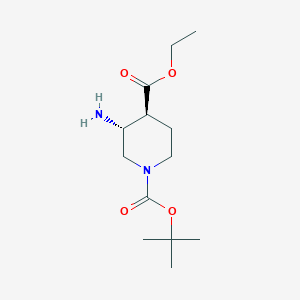
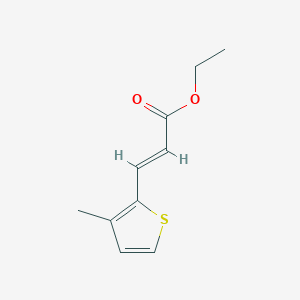
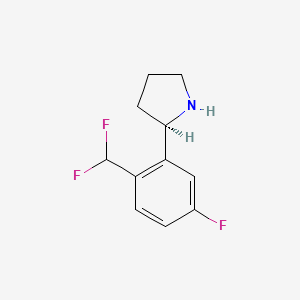
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)

![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)

![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
